molecular formula C9H18 B053289 3-Nonene CAS No. 125146-82-9

3-Nonene

Cat. No. B053289
CAS RN: 125146-82-9
M. Wt: 126.24 g/mol
InChI Key: YCBSHDKATAPNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nonene is a straight-chain, unsaturated hydrocarbon that belongs to the class of alkenes. It is a colorless liquid with a characteristic odor and is used in various industrial applications. 3-Nonene has been the subject of scientific research due to its unique properties and potential applications in different fields.

Mechanism of Action

The mechanism of action of 3-Nonene is not fully understood, but it is believed to interact with various cellular components, including enzymes and receptors. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 3-Nonene has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have an effect on the central nervous system, including sedative and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Nonene in lab experiments is its availability and relatively low cost compared to other chemicals. It is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 3-Nonene is its potential toxicity and flammability, which requires proper handling and safety precautions.

Future Directions

There are several future directions for the study of 3-Nonene. One potential area of research is the development of new synthetic methods for the production of 3-Nonene. Another area of research is the investigation of its potential applications in the field of medicine, such as its use as a drug delivery system or as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-Nonene and its potential effects on human health and the environment.
Conclusion:
In conclusion, 3-Nonene is a unique chemical with a range of potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Nonene and its applications in different fields.

Scientific Research Applications

3-Nonene has been extensively studied for its potential applications in various fields, including organic synthesis, polymerization, and material science. It has been used as a monomer in the production of polyolefins and as a reactant in the synthesis of various organic compounds.

properties

CAS RN

125146-82-9

Product Name

3-Nonene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

non-3-ene

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3

InChI Key

YCBSHDKATAPNIA-UHFFFAOYSA-N

SMILES

CCCCCC=CCC

Canonical SMILES

CCCCCC=CCC

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 2 L multi-neck round bottom flask fitted with an air stirrer, nitrogen inlet condenser and an additional funnel, 400 ml of THF, 44 g of NaH, and 21.2 g of dihydroethyl linalool were added and heated to 35-40° C. 170 g of dihydrolinalool g was then added to the reaction mixture dropwise over 2 hours. The mixture was aged for 8 hours. 9 g of HMPA (available from Aldrich Chemical Company) was added and the mixture was stirred. 144 g of CH3I was added dropwise to the reaction mixture, further aged for two hours and then sampled hourly until maximum conversion was reached. The mixture was cooled and 800 ml of 5% HCl solution was added, allowed to settle, and the organic layer was separated. The aqueous layer was extracted with 3×100 ml of toluene and then dried over MgSO4 to provide 3-nonene, 7-methoxy-3,7-dimethyl-.
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
solvent
Reaction Step Four
Name
Quantity
44 g
Type
reactant
Reaction Step Five
[Compound]
Name
dihydroethyl linalool
Quantity
21.2 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.